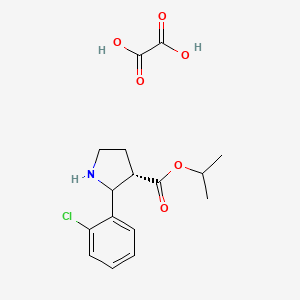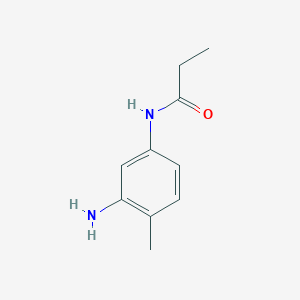
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850411-12-0 . It has a molecular weight of 207.92 and is typically stored at room temperature . It is a solid in physical form and is used as a biochemical reagent .
Synthesis Analysis
This compound is often used in Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of biologically active molecules .Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-2-(trifluoromethyl)phenylboronic acid . The InChI code is 1S/C7H5BF4O2/c9-5-3-1-2-4 (8 (13)14)6 (5)7 (10,11)12/h1-3,13-14H .Chemical Reactions Analysis
As mentioned earlier, this compound is commonly used in Suzuki-Miyaura cross-coupling reactions . It can also be used in aerobic oxidative cross-coupling .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives. This type of reaction is pivotal in creating complex organic molecules, which are often used in pharmaceuticals and materials science .
Aerobic Oxidative Cross-Coupling
It is involved in aerobic oxidative cross-coupling reactions . These reactions are essential for introducing carbon-carbon bonds under aerobic conditions, which is more environmentally friendly compared to traditional methods that require inert atmospheres .
Microwave-Assisted Petasis Reactions
The compound is used in microwave-assisted Petasis reactions . This method is advantageous for its efficiency and rapid synthesis of complex organic molecules, often with improved yield and purity .
Rhodium-Catalyzed Addition Reactions
It serves as a reactant in rhodium-catalyzed addition reactions . Rhodium catalysts are known for their efficiency and selectivity, making them valuable in synthesizing high-value chemical products .
Synthesis of Biologically Active Molecules
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is used to synthesize various biologically active molecules . These molecules have potential applications in drug development and other therapeutic areas .
Catalyst in Organic Synthesis
A study highlighted the use of boron Lewis acids, like (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, as excellent catalysts for metal-free hydroboration of imines . This process is crucial for adding boron atoms to organic compounds without the need for metal catalysts.
Building Blocks in Chemistry and Medicine
Arylboronic acids, including this compound, serve as building blocks in organic chemistry for creating complex molecules. They are also used as sensors, receptors, polymers, and active ingredients in drugs .
Functionalization of Nanoparticles
They play a role in the functionalization of nanoparticles , which can be used for drug delivery systems, imaging, and diagnostic purposes .
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid . For instance, the compound’s stability can be affected by factors such as temperature and pH. Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVFTCXIJCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590098 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
850411-12-0 | |
| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



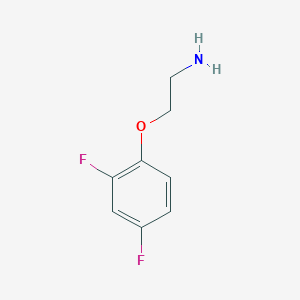
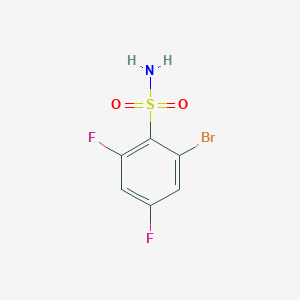
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
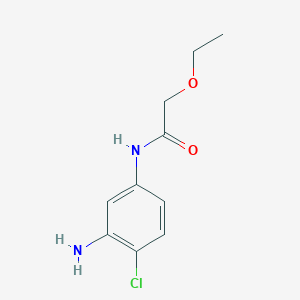

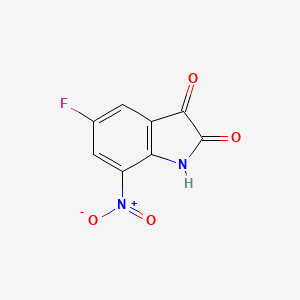
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)
